2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole” is a derivative of benzothiazole . Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous liquid . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .
Synthesis Analysis
A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized keeping in view the structural requirement of pharmacophore and evaluated for anticonvulsant activity and neurotoxicity . The synthesis and characterization of these compounds involved the reaction sequence leading to the formation of the titled compounds .Molecular Structure Analysis
Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar . The heterocyclic core of the molecule is readily substituted at the unique methyne centre in the thiazole ring .Chemical Reactions Analysis
The nitration of benzothiazole derivatives, including compounds with an electron-withdrawing substituent (Hal, COR, CN, Py) at position 2, has been studied . In these instances, the low activity of the substrate called for the use of a strong nitrating agent, the HNO3–H2SO4 mixture .Physical and Chemical Properties Analysis
Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless, slightly viscous liquid . It has a sulfurous odor and meaty flavor . It is a thermally stable electron-withdrawing moiety with numerous applications in dyes such as thioflavin .Mechanism of Action
The anticonvulsant activity of the titled compounds was assessed using the 6 Hz psychomotor seizure test . The most active compound of the series showed significant protection at a dose of 100 mg/kg in mice . Titled compounds have also exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger, in Lamarckian genetic algorithm-based flexible docking studies .
Future Directions
The compound holds immense potential for scientific research. Due to their diverse biological action, benzothiazole derivatives continuously attract the attention of researchers . The presence of lipophilic fragments, for example, an amino group or a halogen, in a molecule is critical for cytotoxic activity . This context, the use of the highly electronegative and extremely lipophilic pentafluorosulfanyl group may be useful for the development of new biologically active compounds .
Properties
IUPAC Name |
4-[[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-21(23)15-11-13(12-20-7-9-24-10-8-20)5-6-17(15)26-18-19-14-3-1-2-4-16(14)25-18/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXMDAVLCVDVDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.